molecular formula C28H30N2O3 B11335714 N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11335714
M. Wt: 442.5 g/mol
InChI Key: DGKOPJBPEIXTBA-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic compound that combines structural elements from indole, methoxyphenyl, and phenoxyacetamide groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Chemical Reactions Analysis

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The indole moiety may interact with serotonin receptors, while the phenoxyacetamide group could influence enzyme activity . These interactions result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological properties and applications.

Properties

Molecular Formula

C28H30N2O3

Molecular Weight

442.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C28H30N2O3/c1-19(2)20-8-14-23(15-9-20)33-18-28(31)30-16-25(21-10-12-22(32-3)13-11-21)26-17-29-27-7-5-4-6-24(26)27/h4-15,17,19,25,29H,16,18H2,1-3H3,(H,30,31)

InChI Key

DGKOPJBPEIXTBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43

Origin of Product

United States

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